3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
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Description
3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H17F2N3O2 and its molecular weight is 297.306. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Peptide Synthons
- A study by Suter et al. (2000) describes the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, demonstrating its use in peptide synthesis.
Muscarinic Receptor Agonists
- Research by Wanibuchi et al. (1994) characterizes YM796, a novel muscarinic receptor agonist, and compares it with cholinesterase inhibitors in pharmacological studies.
HIV Entry Inhibitors
- The study by Watson et al. (2005) investigates 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1.
Anti-Cancer Properties
- A publication by Hamasaki et al. (2005) explores Azaspirane, an orally bioavailable compound, and its inhibitory effects on human multiple myeloma cell growth.
Synthesis and Anticancer Activity
- Flefel et al. (2017) discuss the synthesis of 1-thia-azaspiro[4.5]decane derivatives and their anticancer activities against various human carcinoma cell lines (Flefel et al., 2017).
Novel Spirocyclic Azetidines
- The synthesis of various angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, is reported by Guerot et al. (2011), highlighting their potential in drug discovery.
Properties
IUPAC Name |
3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c1-10-6-11(20)19(9-17-10)7-12(21)18-4-2-13(3-5-18)8-14(13,15)16/h6,9H,2-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLNORAGFGSHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.